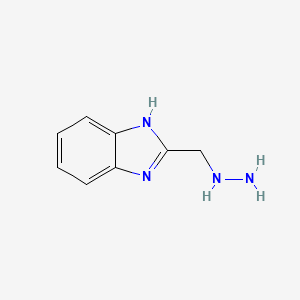

2-(Hydrazinylmethyl)-1H-1,3-benzodiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N4 |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

1H-benzimidazol-2-ylmethylhydrazine |

InChI |

InChI=1S/C8H10N4/c9-10-5-8-11-6-3-1-2-4-7(6)12-8/h1-4,10H,5,9H2,(H,11,12) |

InChI Key |

WQWDMEMUJPCISV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNN |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Displacement in Azide Formation

The substitution of bromine in bromoacetylpiperazine (Compound 2 ) by sodium azide proceeds via an SN2 mechanism, where the azide ion attacks the electrophilic carbon adjacent to the carbonyl group. Polar solvents like acetone stabilize the transition state, enhancing reaction rates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazine moiety (-NH-NH₂) acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds.

Controlled temperatures (60–80°C) and polar aprotic solvents (e.g., DMF) optimize substitution efficiency. Competing side reactions (e.g., over-alkylation) are mitigated using stoichiometric reagents.

Condensation Reactions

The hydrazinyl group facilitates condensation with aldehydes and ketones to form hydrazones, which are bioactive intermediates .

Example :

-

Reactant : 4-Methoxybenzaldehyde

-

Conditions : Ethanol, reflux (3 hours)

-

Product : 2-(4-Methoxybenzylidenehydrazinylmethyl)-1H-1,3-benzodiazole

Hydrazones derived from this compound demonstrate enhanced antioxidant and antiparasitic activities, attributed to extended conjugation and stabilized radical intermediates .

Oxidation

The hydrazine group oxidizes to diazenes or nitriles under strong oxidizing conditions:

-

Reagent : KMnO₄ in acidic medium

-

Product : 2-(Carboxymethyl)-1H-1,3-benzodiazole

-

Application : Precursor for carboxylated pharmaceuticals

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the diazole ring’s imine bonds, yielding dihydrobenzodiazole derivatives.

Metal Complexation

The hydrazinylmethyl group coordinates transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic properties .

| Metal Ion | Ligand Ratio | Application |

|---|---|---|

| Cu(II) | 1:2 | Anticancer activity |

| Fe(III) | 1:1 | Oxidative stress modulation |

Density functional theory (DFT) studies indicate that metal coordination stabilizes radical species, enhancing antioxidant efficacy .

Heterocycle Functionalization

The benzodiazole ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at position 5 or 6 due to electron-rich aromaticity.

Nitration Example :

-

Reagent : HNO₃/H₂SO₄, 0°C

-

Product : 5-Nitro-2-(hydrazinylmethyl)-1H-1,3-benzodiazole

-

Yield : 58%

Biological Activity Correlations

Reaction products exhibit structure-dependent bioactivities:

| Derivative | Activity | Mechanism |

|---|---|---|

| Hydrazones (e.g., 5g ) | Anthelmintic (IC₅₀: 12 μM) | Tubulin polymerization inhibition |

| N-Alkylated analogs | Antiproliferative (MDA-MB-231: IC₅₀: 8 μg/mL) | DHFR-NADPH binding |

Comparative Reactivity

Compared to analogs like 2-aminobenzimidazole, this compound’s hydrazinyl group enhances nucleophilicity and metal-binding capacity .

Scientific Research Applications

Medicinal Chemistry

2-(Hydrazinylmethyl)-1H-1,3-benzodiazole has shown promise in various medicinal applications:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. For instance, Ribeiro Morais et al. demonstrated significant tumor size reduction in mouse models when treated with this compound over a specified duration. The mechanism involves the induction of programmed cell death pathways.

- Antimicrobial Properties : The compound exhibits notable antimicrobial activity against several pathogenic bacteria. Comparative studies have shown it to be more effective than standard antibiotics like ciprofloxacin against strains such as Staphylococcus aureus and Escherichia coli.

Biochemical Research

- Enzyme Interaction Studies : The hydrazinyl group allows for interactions with various enzymes, making it a useful tool in biochemical assays to study enzyme kinetics and metabolic pathways. Its ability to form hydrogen bonds enhances binding affinity to enzyme active sites.

Material Science

- Polymer Synthesis : The compound can serve as a precursor for synthesizing novel polymers with specific properties, potentially useful in coatings or drug delivery systems.

Case Studies

The biological activities of this compound are primarily attributed to its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can facilitate various interactions:

- Antimicrobial Activity : Similar benzodiazole derivatives have shown effectiveness against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, indicating potential for new antibiotic development.

- Antioxidant Properties : Some studies suggest that derivatives of benzodiazole exhibit radical scavenging abilities, which could be beneficial in developing antioxidant therapies .

Mechanism of Action

The mechanism by which 2-(Hydrazinylmethyl)-1H-1,3-benzodiazole exerts its effects involves interactions with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Benzimidazoles with Hydroxyl Groups

Compound 1b : 2-(1H-1,3-Benzodiazol-2-yl)phenol

- Structure: Benzimidazole core with a phenolic hydroxyl group at the 2-position.

- Molecular Weight : 211.23 g/mol.

- Key Properties :

- Synthesis : Prepared by reacting o-phenylenediamine with salicylaldehyde under microwave irradiation .

Compound 5b : 5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol

- Structure : Benzimidazole fused to a trihydroxyphenyl group.

- Molecular Weight : 259.25 g/mol.

- Key Properties :

Chlorophenyl- and Phenoxymethyl-Substituted Analogues

2-(2-Chlorophenoxymethyl)-1H-1,3-benzodiazole

- Structure : Chlorophenyl ether linked to the benzimidazole core via a methyl group.

- Molecular Weight : 288.73 g/mol.

- Key Properties :

Compound 9c : 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide

- Structure : Complex triazole-thiazole-benzimidazole hybrid.

- Molecular Weight : ~650 g/mol.

- Key Properties :

Comparison : The hydrazinylmethyl substituent is smaller and more polar than chlorophenyl or triazole-thiazole groups, likely favoring interactions with hydrophilic enzyme active sites.

Hydrazine-Based Analogues

2-{2-[(4-Nitrophenyl)methylidene]hydrazin-1-yl}-1H-1,3-benzodiazole

- Structure : Benzimidazole with a 4-nitrobenzylidene hydrazine group.

- Molecular Weight : 281.27 g/mol.

- Key Properties :

1-Ethyl-2-hydrazinyl-1H-1,3-benzodiazole

- Structure : Ethyl group at N1 and hydrazine at C2.

- Molecular Weight : 176.21 g/mol.

- Key Properties :

Comparison : The absence of a nitro or ethyl group in 2-(Hydrazinylmethyl)-1H-1,3-benzodiazole may limit its redox activity and bioavailability but simplifies synthetic routes.

Structure-Activity Relationship (SAR) Insights

- Hydroxyl Groups : Improve antioxidant and antimicrobial activity via hydrogen bonding and radical scavenging .

- Chlorophenyl/Triazole Groups : Enhance enzyme affinity through hydrophobic interactions but may compromise solubility .

- Hydrazine Derivatives : Offer redox activity (nitro derivatives) or metal coordination (plain hydrazine), though unsubstituted hydrazinyl groups require further pharmacological validation .

Biological Activity

2-(Hydrazinylmethyl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antifungal, and anthelmintic properties, along with relevant research findings and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The synthesis typically involves hydrazine derivatives reacting with substituted benzodiazoles. Recent studies have utilized eco-friendly methods for synthesizing such compounds, enhancing their appeal in pharmacological applications .

Antiproliferative Activity

Research indicates that various benzimidazole derivatives exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds similar to this compound have shown promising results against MDA-MB-231 (breast cancer) and MCF-7 cell lines. A study demonstrated that certain derivatives displayed IC50 values ranging from 16.38 μM to over 100 μM, indicating varying levels of potency based on structural modifications .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2g | MDA-MB-231 | 16.38 |

| 1a | MDA-MB-231 | >100 |

| 2d | MCF-7 | 29.39 |

| 2f | MCF-7 | 62.30 |

Antifungal Activity

The antifungal properties of benzimidazole derivatives have also been explored extensively. For example, compounds derived from this compound have shown moderate activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values reported around 64 μg/mL .

Table 2: Antifungal Activity of Selected Compounds

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| 2g | Candida albicans | 64 |

| 1b | Aspergillus niger | 64 |

Anthelmintic Activity

Anthelmintic activity has been another area of investigation for benzimidazole derivatives. In vitro studies have shown that compounds similar to this compound exhibit effective anthelmintic properties against Trichinella spiralis muscle larvae . This effect is attributed to their ability to interfere with tubulin polymerization, a critical mechanism in helminth physiology.

Case Studies and Research Findings

A comprehensive review highlighted the broad spectrum of biological activities associated with benzimidazole derivatives, emphasizing their role in drug development for various therapeutic areas including oncology and infectious diseases . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzimidazole ring can enhance biological efficacy.

For instance, a study focusing on hydrazone derivatives demonstrated that specific substitutions led to improved antiproliferative effects against cancer cell lines while maintaining antifungal activity .

Q & A

What synthetic methodologies are optimal for preparing 2-(hydrazinylmethyl)-1H-1,3-benzodiazole, and how can reaction conditions be optimized to improve yield and purity?

Basic Research Question

The synthesis of this compound typically involves condensation reactions between hydrazine derivatives and benzimidazole precursors. For example, hydrazine hydrate reacts with 1H-benzo[d]imidazole-2-thiol in methanol under reflux to form the hydrazinylmethyl derivative . Optimization strategies include:

- Solvent selection : Methanol or ethanol with catalytic HCl (0.05%) enhances nucleophilic substitution .

- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 15–30 minutes) and improves regioselectivity compared to conventional heating .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity, confirmed by elemental analysis (deviation < ±0.4%) .

How can structural characterization of this compound be performed to resolve ambiguities in its tautomeric forms?

Basic Research Question

Key analytical techniques include:

- IR spectroscopy : Stretching bands at ~3464 cm⁻¹ (N–H) and ~3024 cm⁻¹ (C–H) confirm hydrazine and benzimidazole moieties .

- NMR spectroscopy : ¹H-NMR signals at δ12.31 (S–H) and δ10.93 (N–H) distinguish thiol and hydrazine protons, while ¹³C-NMR peaks at δ151.93 (N=C–N) validate the benzimidazole core .

- Mass spectrometry : ESI-MS molecular ion peaks (e.g., m/z 195.22 for C₁₂H₉N₃) corroborate molecular weight .

For tautomer differentiation, variable-temperature NMR or computational modeling (DFT) can assess energy barriers between tautomers .

What strategies are effective in designing molecular docking studies to evaluate the binding affinity of this compound with biological targets?

Advanced Research Question

Methodological steps include:

- Software selection : AutoDock4 or AutoDockTools4 for flexible receptor docking, enabling sidechain adjustments in binding pockets .

- Grid parameterization : Define a 60 × 60 × 60 Å grid centered on the target’s active site (e.g., α-glucosidase for antidiabetic studies) .

- Validation : Redocking co-crystallized ligands (RMSD < 2.0 Å) ensures protocol reliability. For example, compound 9c showed a binding energy of −9.2 kcal/mol with α-glucosidase, comparable to acarbose (−8.5 kcal/mol) .

- Post-docking analysis : Hydrogen bonding (e.g., N–H⋯O interactions) and hydrophobic contacts (π–π stacking) are critical for affinity .

How can microwave-assisted synthesis be leveraged to optimize the regioselectivity of this compound derivatives?

Advanced Research Question

Microwave irradiation enhances reaction efficiency by:

- Reducing side reactions : Controlled heating (80–100°C) minimizes decomposition of hydrazine intermediates .

- Improving regioselectivity : Polar solvents (e.g., DMF) under microwaves favor nucleophilic attack at the benzimidazole C2 position, achieving >85% regiopurity .

- Scalability : Reactions scale linearly from 1 mmol to 10 mmol without yield loss, verified by HPLC .

How can discrepancies between experimental and computational spectroscopic data (e.g., IR, NMR) for this compound be resolved?

Advanced Research Question

Addressing contradictions involves:

- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/NMR spectra to identify solvent effects or proton exchange .

- Solvatochromic analysis : Measure UV-Vis absorption in solvents of varying polarity (e.g., ethanol vs. DMSO) to assess tautomeric equilibria .

- Dynamic NMR : Low-temperature ¹H-NMR (e.g., −40°C) can "freeze" tautomeric interconversions, resolving split signals .

What experimental approaches are recommended to establish structure-activity relationships (SAR) for this compound analogs?

Advanced Research Question

SAR studies require:

- Substituent variation : Introduce electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the benzimidazole C5/C6 positions to modulate electronic effects .

- Biological assays : Test analogs against target enzymes (e.g., α-glucosidase IC₅₀ values) and correlate with docking scores .

- Multivariate analysis : Use QSAR models (e.g., CoMFA) to predict activity based on steric, electrostatic, and hydrophobic descriptors .

How should researchers address inconsistencies in elemental analysis data for this compound derivatives?

Basic Research Question

Common resolutions include:

- Purification : Repeat recrystallization or column chromatography to remove unreacted starting materials (e.g., residual hydrazine) .

- Alternative techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas when elemental analysis shows >±0.5% deviation .

- Hydrate/solvate identification : TGA/DSC analysis detects adsorbed solvents (e.g., H₂O or ethanol) that skew elemental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.